molecular formula C21H25N3O5S B2688199 N-(2-(4-acetylphenylsulfonamido)ethyl)-4-isobutyramidobenzamide CAS No. 1091428-42-0

N-(2-(4-acetylphenylsulfonamido)ethyl)-4-isobutyramidobenzamide

Cat. No.: B2688199
CAS No.: 1091428-42-0
M. Wt: 431.51
InChI Key: XFKOHTQSLDYWMM-UHFFFAOYSA-N
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Description

N-(2-(4-acetylphenylsulfonamido)ethyl)-4-isobutyramidobenzamide is a complex organic compound characterized by its unique structural features, including an acetylphenylsulfonamido group and an isobutyramidobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-acetylphenylsulfonamido)ethyl)-4-isobutyramidobenzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

  • Formation of the Acetylphenylsulfonamido Intermediate

      Starting Material: 4-acetylbenzenesulfonyl chloride.

      Reaction: This compound is reacted with ethylenediamine under basic conditions to form N-(2-aminoethyl)-4-acetylbenzenesulfonamide.

      Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

  • Coupling with Isobutyramidobenzamide

      Starting Material: 4-isobutyramidobenzoic acid.

      Reaction: The intermediate from the first step is coupled with 4-isobutyramidobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

      Conditions: This reaction is usually performed in an organic solvent like DMF (dimethylformamide) at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to lower activation energy and increase reaction rates.

    Purification: Implementing advanced purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-acetylphenylsulfonamido)ethyl)-4-isobutyramidobenzamide can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Products: Oxidation of the acetyl group can lead to the formation of carboxylic acids.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Products: Reduction of the sulfonamide group can yield corresponding amines.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Products: Substitution reactions can modify the sulfonamide or amide groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like DMSO (dimethyl sulfoxide).

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-acetylphenylsulfonamido)ethyl)-4-isobutyramidobenzamide is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in elucidating biological pathways and mechanisms.

Medicine

Medically, this compound is investigated for its therapeutic potential. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Industry

In industry, this compound can be used in the formulation of specialty chemicals, including surfactants, dyes, and polymers. Its stability and reactivity profile make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-acetylphenylsulfonamido)ethyl)-4-methylbenzamide: Similar structure but with a methyl group instead of an isobutyl group.

    N-(2-(4-acetylphenylsulfonamido)ethyl)-4-ethylbenzamide: Contains an ethyl group instead of an isobutyl group.

Uniqueness

N-(2-(4-acetylphenylsulfonamido)ethyl)-4-isobutyramidobenzamide is unique due to the presence of the isobutyl group, which can influence its steric and electronic properties, potentially leading to different biological activities and reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-[(4-acetylphenyl)sulfonylamino]ethyl]-4-(2-methylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-14(2)20(26)24-18-8-4-17(5-9-18)21(27)22-12-13-23-30(28,29)19-10-6-16(7-11-19)15(3)25/h4-11,14,23H,12-13H2,1-3H3,(H,22,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKOHTQSLDYWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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